molecular formula C11H12BrIO B14036127 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one

1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one

Cat. No.: B14036127
M. Wt: 367.02 g/mol
InChI Key: NDQYVQVGYNAQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12BrIO and a molecular weight of 367.02 g/mol . This compound is characterized by the presence of bromine, iodine, and an ethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one typically involves the bromination of 1-(3-ethyl-5-iodophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one involves its ability to act as an electrophile in various chemical reactions. The bromine and iodine atoms enhance its reactivity, allowing it to participate in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1-(2-ethylphenyl)propan-2-one
  • 1-Bromo-1-(4-ethylphenyl)propan-2-one
  • 1-Iodo-1-(3-ethyl-5-bromophenyl)propan-2-one

Uniqueness

1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a valuable intermediate for synthesizing complex molecules .

Properties

Molecular Formula

C11H12BrIO

Molecular Weight

367.02 g/mol

IUPAC Name

1-bromo-1-(3-ethyl-5-iodophenyl)propan-2-one

InChI

InChI=1S/C11H12BrIO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

NDQYVQVGYNAQGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)I)C(C(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.